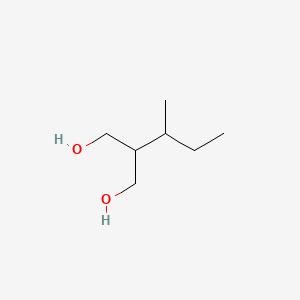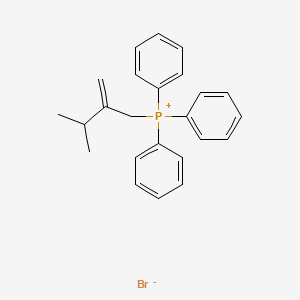
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C24H26BrP. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, triphenylphosphine can react with 3-methyl-2-methylidenebutyl bromide under inert atmosphere conditions to yield the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium or potassium tert-butoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include methylenetriphenylphosphorane, which is a key intermediate in the Wittig reaction, and various substituted phosphonium salts .
Scientific Research Applications
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the study of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its conversion to methylenetriphenylphosphorane in the presence of a strong base. This intermediate then reacts with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the formation of a phosphonium ylide and its subsequent reaction with aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 3-methyl-2-methylidenebutyl group.
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide: Similar but with a different alkyl group.
(3-Methoxymethyl-2-methyl-benzyl)triphenyl-phosphonium bromide: Contains a methoxymethyl group.
Uniqueness
(3-Methyl-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized organic synthesis applications .
Properties
CAS No. |
33355-56-5 |
|---|---|
Molecular Formula |
C24H26BrP |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(3-methyl-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26P.BrH/c1-20(2)21(3)19-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QFVQOLWINJDXDI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
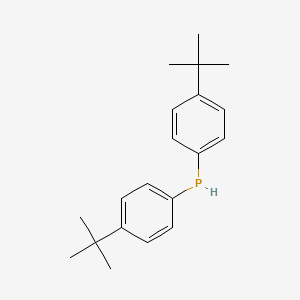
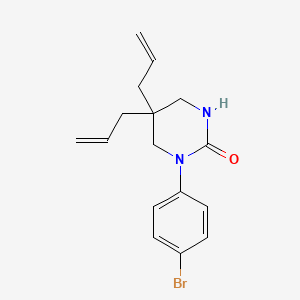
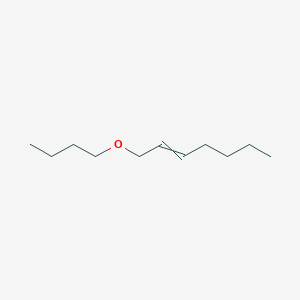
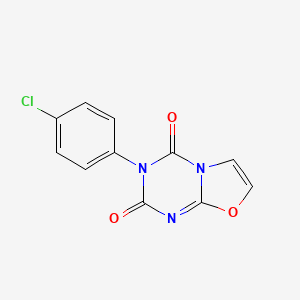

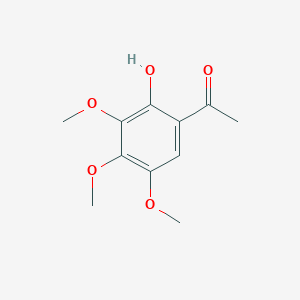
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
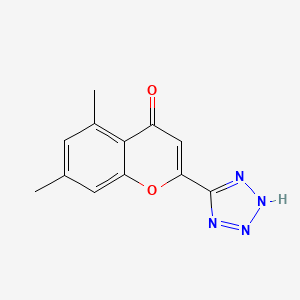
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
